![molecular formula C14H12ClNOS B2843373 3-(3-氯苯甲酰)-4H,5H,6H-环戊[2,1-b]噻吩-2-胺 CAS No. 399043-34-6](/img/structure/B2843373.png)

3-(3-氯苯甲酰)-4H,5H,6H-环戊[2,1-b]噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

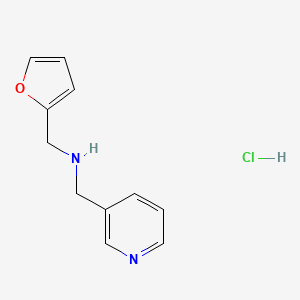

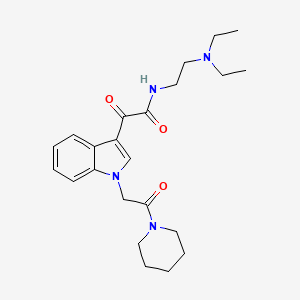

The compound “3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule that contains a cyclopenta[b]thiophen ring, a chlorobenzoyl group, and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through nucleophilic substitution reactions where ammonia or another amine reacts with a suitable electrophile . Thiophenes can be synthesized through several methods, including the Gewald Reaction and the Paal-Knorr Thiophene Synthesis .Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the aromatic thiophene ring. The amine group (-NH2) is a primary amine, meaning it has one alkyl group attached to the nitrogen atom .Chemical Reactions Analysis

Amines are known to be good nucleophiles and can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .Physical And Chemical Properties Analysis

Amines are generally weak bases due to the lone pair of electrons on the nitrogen atom . The presence of the chlorobenzoyl group may influence the compound’s reactivity and polarity.科学研究应用

Antimicrobial Activity

Research has shown that thiophene derivatives, including 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, exhibit significant antimicrobial properties. These compounds are effective against a variety of bacterial and fungal strains. The mechanism typically involves disrupting microbial cell membranes or interfering with essential microbial enzymes .

Antioxidant Properties

Thiophene derivatives are also known for their antioxidant capabilities. They can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage and has potential applications in treating diseases related to oxidative stress .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. Compounds like 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine have shown promising results in inhibiting the growth of various cancer cell lines. They work by inducing apoptosis (programmed cell death) and inhibiting cell proliferation .

Anti-inflammatory Effects

Thiophene derivatives possess anti-inflammatory properties, making them useful in treating inflammatory diseases. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms .

Organic Electronics

Beyond biological applications, thiophene derivatives are crucial in the field of organic electronics. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for these applications .

Corrosion Inhibition

Thiophene derivatives are also employed as corrosion inhibitors in various industrial applications. They form a protective layer on metal surfaces, preventing corrosion and extending the lifespan of metal components. This application is particularly important in the oil and gas industry .

Pharmaceutical Development

In the pharmaceutical industry, thiophene derivatives are explored for their potential as drug candidates. Their diverse biological activities make them suitable for developing new medications for various diseases, including infectious diseases, cancer, and inflammatory conditions .

Material Science

Thiophene derivatives are used in material science for developing advanced materials with specific properties. These materials can be used in sensors, catalysts, and other high-tech applications. Their versatility and stability make them valuable in creating innovative materials .

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity Recent strategies in the synthesis of thiophene derivatives Synthesis and biological evaluation of novel benzothiophene

未来方向

属性

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-9-4-1-3-8(7-9)13(17)12-10-5-2-6-11(10)18-14(12)16/h1,3-4,7H,2,5-6,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLMMCXSTIHBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)

![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)

![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)

![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)